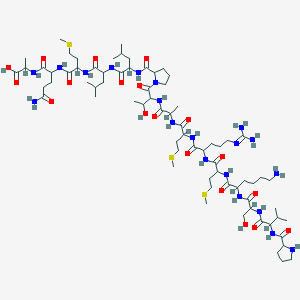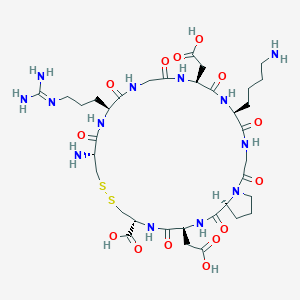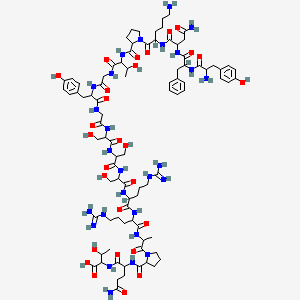
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLIP (86-100) is amino acids 86 to 100 fragment of class II-associated invariant chain peptide (CLIP). CLIP is a small self-peptide and cleavage product of the invariant chain that resides in the HLA-II antigen binding groove and is believed to play a critical role in the assembly and transport of MHC class II alphabetaIi complexes through its interaction with the class II peptide-binding site.
Applications De Recherche Scientifique
Racemization Test in Peptide Synthesis
- Study Focus : Investigation of racemization during peptide synthesis.
- Key Findings : The study by Izumiya, Muraoka, and Aoyagi (1971) examined the racemization of amino acids during peptide synthesis, using tripeptides similar to the compound . This research is crucial for understanding the synthesis and purity of peptides like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH (Izumiya, Muraoka, & Aoyagi, 1971).
Conformational Studies of Amino Acid Derivatives
- Study Focus : Analysis of amino acid conformations.
- Key Findings : Siemion and Picur (1988) conducted a study on the conformation of N-acetylamino acid derivatives in solution, which is relevant for understanding the structure and potential biological interactions of complex peptides like the one (Siemion & Picur, 1988).
Separation Techniques for Amino Acids
- Study Focus : Development of separation methods for amino acids.
- Key Findings : Mohammad and Zehra (2008) explored techniques for separating amino acids, which is critical for analyzing and purifying compounds like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH (Mohammad & Zehra, 2008).
Synthesis and Properties of Branched Polypeptides
- Study Focus : Synthesis and analysis of branched polypeptides.
- Key Findings : Mezö et al. (2000) conducted studies on polypeptides with branched side chains including amino acids similar to those in the compound of interest. This research is relevant for understanding the synthesis and potential applications of such complex peptides (Mezö et al., 2000).
Thermodynamic Properties of Peptide Buffers
- Study Focus : Analysis of peptide buffers in biological systems.
- Key Findings : Singh et al. (2003) investigated the thermodynamic properties of peptide buffers, which is pertinent for understanding how peptides like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH interact in biological systems (Singh et al., 2003).
Propriétés
Numéro CAS |
648881-58-7 |
|---|---|
Nom du produit |
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH |
Formule moléculaire |
C₇₂H₁₂₈N₂₀O₁₉S₃ |
Poids moléculaire |
1674.10 |
Nom IUPAC |
2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2 |
Séquence |
One Letter Code: PVSKMRMATPLLMQA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







